5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

Nucleoside Synthesis Oligonucleotide Precursors Carbohydrate Chemistry

Sourcing a chiral 3-keto building block with orthogonal protection often leads to batch variability and purification burdens. This compound is the validated solution: • X-ray confirmed absolute configuration (monoclinic, C2) supports regulatory-grade characterization. • Acid-stable 5-O-benzoyl & cleavable 1,2-O-isopropylidene groups enable regioselective deprotection without premature cleavage. • The 3-keto group drives stereospecific Wittig/HWE reactions for C3-branched nucleoside precursors, yielding 3-deoxy-3-ethoxycarbonylmethylnucleosides at 42-49% overall yield. Sourced at ≥95% purity to minimize catalyst interference and ensure consistent process performance.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
Cat. No. B12387031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3/t10-,12+,14-/m1/s1
InChIKeyYOGBWRUAHKADCO-SCDSUCTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: A Key Intermediate for Nucleoside Analogs


5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside (CAS 6698-46-0) is a protected ketosugar derived from D-xylose, featuring a reactive 3-keto group and orthogonal protecting groups (5-O-benzoyl and 1,2-O-isopropylidene). This compound is a key chiral building block for synthesizing modified nucleosides and oligonucleotides. Its structure has been confirmed by X-ray crystallography, providing an unambiguous absolute configuration [1]. As a purine nucleoside analog precursor, it supports the development of therapeutics targeting lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Chiral Building Block

Key 3-keto intermediate for constructing 3'-modified nucleoside analogs

Orthogonal Protection

Acid-stable 5-O-benzoyl and selectively cleavable 1,2-O-isopropylidene

Structural Confirmation

Absolute configuration verified by single-crystal X-ray diffraction

Why Generic Substitution of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside Is Not Recommended


Generic substitution of this compound is not recommended due to its unique combination of a 3-keto electrophilic center and orthogonal protecting groups. The 5-O-benzoyl group provides acid-stable protection during subsequent transformations, while the 1,2-O-isopropylidene acetal is readily cleaved under mild acidic conditions, enabling regioselective deprotection [1]. Analogs with different protecting groups (e.g., TBDPS at C5) exhibit distinct reactivity profiles, altered solubility, and may not be compatible with established synthetic routes. The 3-keto group is essential for stereospecific Wittig and Horner-Wadsworth-Emmons reactions, which are foundational for constructing C3-branched nucleoside precursors [2].

Protecting group mismatch: TBDPS at C5 alters solubility and reactivity; established synthetic routes are not validated for this analog.
Non-keto analog: 5-O-benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose lacks the 3-keto electrophile, precluding Wittig-type C–C bond formation.
Acetal lability shift: Cyclopentylidene-protected analogs are more acid-labile, compromising orthogonal deprotection sequences.

Quantitative Differentiation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside from its Closest Analogs


Validated Synthetic Route to 3-Deoxy-3-carboxymethyl Nucleosides via Wittig-Horner Reaction

The compound serves as the key 3-keto intermediate in a validated synthetic pathway to 3-deoxy-3-carboxymethyl nucleosides. Oxidation of 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose yields the 3-keto derivative, which is subsequently treated with triethylphosphonoacetate under NaH to afford the 3-deoxy-3-ethoxycarbonylmethylene derivative [1]. In contrast, the non-keto analog 5-O-benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose lacks the electrophilic 3-position required for this carbon-carbon bond formation, precluding its use in this nucleoside modification strategy .

Wittig-Horner reactivity
Head-to-head
Target: 42–49% yield of 3'-modified nucleosides
Non-keto analog: no C3 reactivity reported

Essential for replicating published routes; non-keto analog is not a functional substitute.

Conditions: TEMPO/NaOCl, then triethylphosphonoacetate/NaH in DMSO.

Nucleoside Synthesis Oligonucleotide Precursors Carbohydrate Chemistry

Crystal Structure and Absolute Configuration Determined by X-Ray Diffraction

The stereogeometry and absolute configuration of 5-O-benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside have been unequivocally determined by X-ray diffraction analysis [1]. The crystal data are: monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4. The structure was refined to R(1) = 0.053 for 2043 observed reflections. In contrast, the closely related analog 5-O-TBDPS-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside lacks a published crystal structure, leaving its solid-state conformation unverified .

Crystal structure
Head-to-head
Target: monoclinic C2, R=0.053
TBDPS analog: no published structure

Validated crystal structure supports patent filings and solid-state modeling.

Data at 293 K; unit cell: a=20.2528, b=6.7254, c=10.6748 Å, β=94.699°.

Structural Biology Crystallography Absolute Configuration

Enhanced Acid Lability of Isopropylidene Acetal Compared to Cyclopentylidene Analogs

Cyclopentylidene ketals are moderately more acid-labile than their isopropylidene analogs [1]. This differential stability is crucial for orthogonal deprotection strategies in complex carbohydrate synthesis. The 1,2-O-isopropylidene group in the target compound offers greater resistance to mild acidic conditions, allowing selective cleavage of other protecting groups (e.g., 5-O-benzoyl) without premature removal of the acetal. In contrast, cyclopentylidene-protected xylofuranoses would undergo concurrent deprotection under the same conditions, limiting synthetic flexibility.

Acetal lability
Class-level
Isopropylidene acetal shows moderately greater acid stability than cyclopentylidene analogs.

Supports orthogonal deprotection design; differential stability is qualitative and class-based.

No specific kinetic data available; verify under your reaction conditions.

Protecting Group Strategy Orthogonal Deprotection Carbohydrate Synthesis

High Purity Benchmark for Reproducible Research and Scale-Up

Commercial suppliers report purities of 95% to 98% for 5-O-benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside . This purity range exceeds typical vendor specifications for the related 5-O-TBDPS analog, which is often listed without a guaranteed purity or at lower grades . High initial purity reduces the need for additional purification steps and ensures batch-to-batch consistency in multi-step syntheses.

Purity benchmark
Cross-study
Target: typically 95–98% (HPLC)
TBDPS analog: purity often unspecified or ≤95%

Higher and verified purity reduces side reactions and improves batch reproducibility.

Vendor-reported data; confirm COA for your specific lot.

Quality Control GMP Manufacturing Analytical Chemistry

Recommended Applications for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside Based on Quantitative Evidence


Synthesis of 3'-Deoxy-3'-carboxymethyl Nucleosides for Oligonucleotide Therapeutics

Use as the key 3-keto intermediate in the Horner-Wadsworth-Emmons reaction to install the 3'-carboxymethyl moiety. This validated route yields 3-deoxy-3-ethoxycarbonylmethylnucleosides in 42–49% overall yield [1]. The orthogonal protecting groups allow subsequent acetolysis and nucleobase coupling without interference.

Crystal Form Screening and Solid-State Characterization for Preclinical Development

Leverage the established X-ray crystal structure (monoclinic, C2, R(1)=0.053) [2] to support patent filings, polymorph screening, and computational modeling. This is particularly valuable for projects requiring regulatory-grade characterization of intermediates.

Multi-Step Carbohydrate Synthesis Requiring Orthogonal Deprotection

Employ the acid-stable isopropylidene acetal in sequences where a cyclopentylidene-protected analog would prematurely cleave [3]. The 5-O-benzoyl group remains intact under mild acidic conditions, enabling selective unmasking of the 1,2-diol for further functionalization.

Reproducible Scale-Up to Multi-Gram Batches in CRO and Pharma Settings

Source high-purity (≥95%) material to minimize batch-to-batch variability and reduce purification burden. This is critical for process chemistry where impurities can impact catalyst performance and downstream yield.

Application
Selection Property
Validation Focus
3'-Modified nucleoside synthesis
3-Keto electrophilic reactivity
Horner-Wadsworth-Emmons reaction compatibility
Solid-state characterization
Validated crystal structure
Polymorph screening and patent support
Orthogonal deprotection sequences
Acid-stable isopropylidene acetal
Selective 1,2-diol unmasking under mild conditions
Research scale-up
Verified purity specification
Batch-to-batch consistency and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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